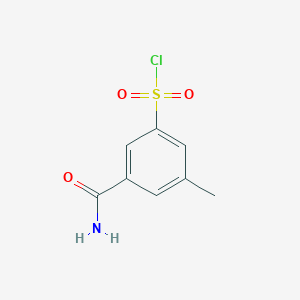

3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

Description

Overview of Arenesulfonyl Chlorides: Chemical Structure and Significance in Organic Chemistry

Arenesulfonyl chlorides are organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. The general structure is Ar-SO₂Cl, where "Ar" represents an aryl group. The sulfur atom in the sulfonyl chloride group is in a high oxidation state and is bonded to two oxygen atoms, a chlorine atom, and the carbon atom of the aromatic ring. This arrangement makes the sulfur atom highly electrophilic, rendering arenesulfonyl chlorides reactive towards a wide range of nucleophiles.

The primary significance of arenesulfonyl chlorides in organic chemistry lies in their utility as reagents for the synthesis of sulfonamides and sulfonate esters. The reaction with primary and secondary amines yields sulfonamides, a class of compounds with diverse biological activities, including antibacterial and anticancer properties. Their reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.

Contextual Importance of the Carbamoyl (B1232498) and Methyl Substituents in 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

The specific compound, 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, possesses two additional functional groups on the benzene (B151609) ring: a carbamoyl group (-C(=O)NH₂) and a methyl group (-CH₃). The positions of these substituents at the 3 and 5 positions relative to the sulfonyl chloride group are crucial in determining the compound's reactivity and properties.

The carbamoyl group is an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms. This deactivates the aromatic ring towards electrophilic substitution. The presence of the carbamoyl group can also introduce the potential for hydrogen bonding, which can influence the compound's physical properties and interactions with other molecules. The carbamate (B1207046) functional group is a known structural motif in various therapeutic agents, where it can play a role in drug-target interactions or improve the biological activity of a parent molecule. nih.gov

The methyl group , in contrast, is an electron-donating group through an inductive effect. doubtnut.com This property generally activates the aromatic ring towards electrophilic substitution. lumenlearning.com The interplay between the electron-withdrawing carbamoyl group and the electron-donating methyl group on the same aromatic ring creates a unique electronic environment that can modulate the reactivity of the sulfonyl chloride group.

Current Research Landscape and Future Directions for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

While extensive research exists for arenesulfonyl chlorides as a class, the specific academic focus on 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride is not widely documented in publicly available literature. However, the current research landscape for substituted benzenesulfonyl chlorides is vibrant, with ongoing investigations into their applications in medicinal chemistry, polymer science, and as catalysts. nuomengchemical.com

Future research directions for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride are likely to be driven by the unique combination of its functional groups. Potential areas of investigation could include:

Synthesis of Novel Bioactive Molecules: The compound could serve as a scaffold for the synthesis of new sulfonamides with potential therapeutic applications. The carbamoyl group could be a key pharmacophoric feature or a site for further chemical modification.

Development of Functional Polymers: Incorporation of this molecule into polymer chains could lead to materials with tailored properties, leveraging the hydrogen-bonding capabilities of the carbamoyl group.

Catalyst Design: The specific electronic and steric properties imparted by the substituents could be exploited in the design of novel organocatalysts.

Defining the Academic Research Scope for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

The academic research scope for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride can be defined by several key areas of inquiry:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this specific compound.

Reactivity Studies: Investigating the kinetics and mechanisms of its reactions with various nucleophiles to understand the influence of the carbamoyl and methyl groups.

Application-Oriented Synthesis: Utilizing the compound as a building block for the targeted synthesis of molecules with predefined properties, such as biological activity or material characteristics.

Computational Chemistry: Employing theoretical models to predict the compound's reactivity, electronic properties, and potential interactions with biological targets.

Table 1: Chemical and Physical Properties of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃S |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | 3-carbamoyl-5-methylbenzene-1-sulfonyl chloride |

| SMILES | CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)N |

| InChI | InChI=1S/C8H8ClNO3S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H2,10,11) |

| CAS Number | 1478003-33-6 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOATSPUECMEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478003-33-6 | |

| Record name | 3-carbamoyl-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Carbamoyl 5 Methylbenzene 1 Sulfonyl Chloride

Established Synthesis Routes via Chlorosulfonation Reactions

The most conventional and historically significant method for the preparation of aryl sulfonyl chlorides is the direct chlorosulfonation of an aromatic ring via electrophilic aromatic substitution. nih.gov This reaction typically involves treating the corresponding arene with chlorosulfonic acid (ClSO₃H). For the synthesis of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, the logical precursor is 3-methylbenzamide (B1583426).

In this reaction, chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium cation (SO₂Cl⁺), which attacks the electron-rich benzene (B151609) ring. stackexchange.com The orientation of this substitution is dictated by the electronic effects of the substituents already present on the ring. The 3-methylbenzamide precursor contains a methyl group (-CH₃), which is an activating ortho-, para-director, and a carbamoyl (B1232498) group (-CONH₂), which is a deactivating meta-director. The formation of the desired product, where the sulfonyl chloride group is positioned at C1, the carbamoyl at C3, and the methyl at C5, indicates that the substitution occurs meta to the carbamoyl group and meta to the methyl group. The directing effects of these groups are critical in achieving the desired regiochemistry.

Optimization of Reaction Conditions and Reagents for Chlorosulfonation of Substituted Benzenes

The efficiency and yield of chlorosulfonation reactions are highly dependent on carefully controlled reaction parameters. Optimization is crucial to maximize the formation of the desired sulfonyl chloride while minimizing the production of impurities, primarily the corresponding sulfonic acid formed via hydrolysis. mdpi.com

Key parameters that are typically optimized include:

Temperature: Chlorosulfonation reactions are often highly exothermic. nih.gov Low temperatures (e.g., 0–10 °C) are generally employed during the addition of the reagent to control the reaction rate and prevent degradation and side reactions. Subsequently, the reaction mixture may be heated to ensure complete conversion. rsc.org

Reagent Stoichiometry: A significant excess of chlorosulfonic acid is commonly used to act as both the reagent and the solvent, driving the reaction to completion. mdpi.com However, minimizing this excess is a key goal for green chemistry to reduce waste.

Reaction Time: The reaction time must be sufficient for the reaction to go to completion, which can be monitored using techniques like HPLC. mdpi.com Kinetics dictate that the reaction is often complete within a few hours. mdpi.com

The table below summarizes typical parameters investigated in the optimization of chlorosulfonation for substituted arenes, based on a design of experiments (DOE) approach.

| Parameter | Range Investigated | Goal | Typical Rationale |

|---|---|---|---|

| Temperature (°C) | 40 - 80 | Maximize Product Yield | Higher temperatures increase reaction rate but can also lead to byproduct formation. |

| ClSO₃H Equivalents | 3.0 - 7.0 | Minimize Impurities | Sufficient excess is needed to act as a solvent and drive the reaction, but too much increases cost and waste. |

| Time (hours) | 1 - 5 | Maximize Conversion | Ensure starting material is fully consumed without significant product degradation over time. |

Analysis of Challenges and Limitations in Traditional Synthesis

Despite being a well-established method, the traditional chlorosulfonation route for synthesizing compounds like 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride is fraught with challenges:

Harsh and Hazardous Reagents: Chlorosulfonic acid is extremely corrosive, moisture-sensitive, and reacts violently with water. rsc.org The reaction also generates significant quantities of hydrogen chloride (HCl) gas, requiring specialized equipment and handling procedures. nih.gov

Formation of Byproducts: The primary byproduct is the corresponding sulfonic acid, which arises from the hydrolysis of the sulfonyl chloride product during the aqueous workup. acs.org This hydrolysis is a major cause of yield loss. Other side products, such as sulfones, can also form under the harsh reaction conditions. acs.org

Regioselectivity Issues: For substrates with multiple substituents that have conflicting directing effects, achieving high regioselectivity can be difficult, leading to isomeric mixtures that are challenging to separate.

Environmental Concerns: The use of a large excess of chlorosulfonic acid and the generation of acidic waste streams make the process environmentally unfriendly, necessitating extensive waste treatment. rsc.org

Development of Novel and Green Synthetic Approaches

In response to the limitations of traditional chlorosulfonation, significant research has been directed toward developing safer, more efficient, and environmentally sustainable methods for the synthesis of sulfonyl chlorides. mdpi.com These modern approaches often utilize milder conditions, catalytic systems, and alternative feedstocks.

Exploration of Catalytic Methods in Sulfonyl Chloride Synthesis

Catalytic systems offer a transformative approach to sulfonyl chloride synthesis, avoiding the need for stoichiometric, harsh reagents.

Palladium-Catalyzed Chlorosulfonylation: One innovative method involves the palladium-catalyzed coupling of arylboronic acids with sulfur dioxide followed by chlorination. nih.gov This approach exhibits significant functional group tolerance and proceeds under much milder conditions than electrophilic aromatic substitution. While this would require the synthesis of the corresponding boronic acid precursor, it bypasses the challenges of direct chlorosulfonation.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. acs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of aryl sulfonyl chlorides from arenediazonium salts at room temperature. acs.org This method is suitable for both electron-rich and electron-deficient compounds and shows high functional group tolerance. acs.org Another photocatalytic route involves the atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes, demonstrating the potential for sequential photochemical transformations. acs.org

Application of Microwave-Assisted and Flow Chemistry for Enhanced Efficiency and Selectivity

Process intensification technologies like microwave irradiation and continuous flow chemistry have been successfully applied to the synthesis of sulfonyl chlorides, offering significant advantages in safety and efficiency.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.govnih.gov For instance, the conversion of various bromides to sodium sulfonates, which are then converted to sulfonyl chlorides, is significantly accelerated, with reaction times dropping from hours to minutes and yields increasing substantially. nih.govnih.govorganic-chemistry.org This technique allows for rapid and uniform heating, preventing the formation of byproducts and enhancing reaction efficiency. researchgate.net

Continuous Flow Chemistry: Flow chemistry improves the safety and scalability of hazardous reactions like chlorosulfonation. mdpi.com The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for exquisite control over reaction parameters, particularly temperature, thus preventing thermal runaways associated with highly exothermic processes. rsc.orgrsc.org This leads to improved product quality and higher space-time yields compared to batch processing. mdpi.com

The following table compares a typical batch process with a continuous flow process for aryl sulfonyl chloride production.

| Parameter | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Production Scale | ~65 g | ~500 g |

| Total Time | 6.5 hours | 12 hours |

| Space-Time Yield (g L⁻¹ h⁻¹) | 0.072 | 0.139 |

| Safety Profile | Poor (exotherm risk) | Excellent (superior heat control) |

Data adapted from a representative study on aryl sulfonyl chloride synthesis. mdpi.com

Investigation of Alternative Precursors and Feedstocks

Moving away from the direct chlorosulfonation of arenes, several alternative starting materials can be employed to generate sulfonyl chlorides under milder and greener conditions.

From Thiols and Disulfides: A common green approach is the oxidative chlorination of thiols or disulfides. rsc.org Various reagent systems have been developed for this transformation, including oxone-KX (X=Cl or Br) in water, which provides a simple and rapid method. rsc.org Other systems use N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or N-chlorosuccinimide (NCS). rsc.orgorganic-chemistry.org

From Sulfonic Acids and Sulfonates: Sulfonic acids or their salts can be converted to sulfonyl chlorides using reagents like cyanuric chloride or thionyl chloride with a DMF catalyst. google.com These methods avoid the highly aggressive chlorosulfonic acid.

From Diazonium Salts: The Sandmeyer-type reaction, reacting an arenediazonium salt with sulfur dioxide in the presence of copper salts, is a classic alternative. acs.org Modern modifications of this reaction, including those performed under aqueous conditions or using photocatalysis, have improved its safety, yield, and environmental profile. acs.orgacs.org

From S-Alkylisothiourea Salts: A convenient and environmentally friendly method uses odorless S-alkylisothiourea salts (prepared from alkyl halides and thiourea) which undergo chlorosulfonation with N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net A key advantage is that the byproduct, succinimide, can be recycled back into NCS, making the process more sustainable. organic-chemistry.org

Reactivity and Reaction Mechanisms of 3 Carbamoyl 5 Methylbenzene 1 Sulfonyl Chloride

Electrophilic Character and Nucleophilic Substitution at the Sulfonyl Chloride Moiety

The sulfur atom in 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This polarization of the S-Cl bond facilitates nucleophilic attack at the sulfur center. Nucleophilic substitution at a tetrahedral sulfur atom can proceed through different mechanistic pathways, often analogous to substitution at a carbon center. For most arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2-like) mechanism is the dominant pathway in solvolysis and reactions with nucleophiles.

Kinetic and Mechanistic Studies of Nucleophilic Attack and Displacement Reactions

Kinetic studies on various substituted benzenesulfonyl chlorides have provided significant insights into the mechanism of nucleophilic substitution. These reactions are generally considered to be concerted processes where the nucleophile attacks the sulfur atom, leading to a transition state with a trigonal bipyramidal geometry, and subsequent displacement of the chloride leaving group. The reaction rates are sensitive to the electronic properties of the substituents on the aromatic ring.

The chloride-chloride exchange reaction in arenesulfonyl chlorides has been investigated to understand the fundamental reactivity. For a series of para- and meta-substituted arenesulfonyl chlorides, the reaction follows the Hammett equation with a positive ρ-value, indicating that electron-withdrawing groups enhance the reaction rate by increasing the electrophilicity of the sulfonyl sulfur. nih.gov In the case of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, the carbamoyl (B1232498) group (-CONH2) is expected to be electron-withdrawing through resonance and inductive effects, while the methyl group (-CH3) is electron-donating. Their combined effect on the electrophilicity of the sulfur atom will influence the rate of nucleophilic attack.

Studies on the solvolysis of arenesulfonyl chlorides have also elucidated the mechanistic details. For instance, the solvolysis of substituted benzenesulfonyl chlorides in aqueous dioxane is consistent with an SN2 pathway. beilstein-journals.org The rate of these reactions is influenced by both the nucleophilicity and the ionizing power of the solvent. nih.gov

Table 1: Representative Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides

| Substituent (X) in X-C₆H₄SO₂Cl | Temperature (°C) | k₂ × 10⁴ (M⁻¹s⁻¹) |

| 4-OCH₃ | 25 | 0.89 |

| 4-CH₃ | 25 | 2.09 |

| H | 25 | 3.63 |

| 4-Cl | 25 | 7.94 |

| 3-NO₂ | 25 | 41.7 |

Note: This table presents data for analogous compounds to illustrate substituent effects. Data for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride is not available in the cited literature.

Investigation of Hydrolysis Mechanisms of Sulfonyl Chlorides in Diverse Solvent Systems

The hydrolysis of sulfonyl chlorides is a fundamental reaction that has been extensively studied to understand the influence of solvent on the reaction mechanism. In neutral water, the reaction proceeds via a solvolysis mechanism where water acts as the nucleophile. The mechanism for the hydrolysis of arenesulfonyl chlorides is generally accepted to be a bimolecular process. beilstein-journals.org

Kinetic studies of the hydrolysis of various substituted benzenesulfonyl chlorides in water have shown that the reaction rates are influenced by the substituents on the benzene (B151609) ring. rsc.org For both neutral and alkaline hydrolysis, an SN2 mechanism is supported by the experimental data. rsc.org In the transition state for solvolysis, bond-making and bond-breaking are considered to be comparable. rsc.org

The effect of solvent composition on the hydrolysis rate has also been investigated. For example, the hydrolysis of benzenesulfonyl chloride and its derivatives has been studied in aqueous dioxane and aqueous acetone (B3395972) mixtures. beilstein-journals.org The kinetic data from these studies further support a bimolecular mechanism for the displacement of the chloride ion from the sulfur atom. beilstein-journals.org

Reactions with Nitrogen-Containing Nucleophiles: Pathways to Sulfonamides

The reaction of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride with nitrogen-containing nucleophiles, such as primary and secondary amines, is a primary route for the synthesis of sulfonamides. This reaction is of significant importance in medicinal chemistry as the sulfonamide functional group is a key component in many pharmaceutical agents. The reaction generally proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Detailed Kinetic and Stereochemical Investigations of Sulfonamide Formation

The formation of sulfonamides from sulfonyl chlorides and amines is typically a rapid and high-yielding reaction. nih.gov The mechanism is considered to be a nucleophilic substitution at the sulfur atom. Theoretical calculations suggest that the reaction of N-silylamines with sulfonyl chlorides proceeds via an SAN (addition-nucleophilic) mechanism, involving an adduct intermediate. nih.gov For reactions with amines, a similar stepwise or a concerted SN2-like mechanism is plausible.

Kinetic studies of sulfonamide formation often focus on the influence of the amine's basicity and steric hindrance, as well as the electrophilicity of the sulfonyl chloride. More basic and less sterically hindered amines generally react faster. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct, which can protonate the starting amine and render it non-nucleophilic.

Regioselectivity and Chemoselectivity in Sulfonamide Synthesis from 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

In molecules containing multiple nucleophilic sites, the regioselectivity of the sulfonylation reaction is an important consideration. The sulfonyl chloride will preferentially react with the most nucleophilic and sterically accessible amine. For 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, the primary reaction site for nitrogen nucleophiles is the sulfonyl chloride group.

Chemoselectivity becomes a factor when other reactive functional groups are present in the nucleophile. However, the high reactivity of the sulfonyl chloride towards amines generally allows for selective sulfonamide formation under appropriate reaction conditions. The synthesis of sulfonamides from sulfonyl chlorides and amines is a widely used and robust transformation in organic synthesis. organic-chemistry.org

Reactions with Oxygen-Containing Nucleophiles: Elucidation of Sulfonate Ester Formation

3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride can also react with oxygen-containing nucleophiles, such as alcohols and phenols, to form sulfonate esters. This reaction is another example of nucleophilic substitution at the sulfonyl sulfur. The formation of sulfonate esters is a common method for converting the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions.

The mechanism of sulfonate ester formation is analogous to that of sulfonamide formation. It involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride, followed by the displacement of the chloride ion. youtube.comyoutube.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the generated HCl. youtube.com

The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com The rate of reaction is influenced by the nucleophilicity of the alcohol and the electrophilicity of the sulfonyl chloride. Electron-withdrawing groups on the arenesulfonyl chloride, such as the carbamoyl group in 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, are expected to increase the rate of reaction with alcohols. Various methods have been developed for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols, highlighting the versatility of this transformation. eurjchem.comorganic-chemistry.org

Mechanistic Insights into Sulfonate Ester Synthesis

The synthesis of sulfonate esters from 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride and an alcohol is a cornerstone reaction that transforms the poorly leaving hydroxyl group of the alcohol into a good leaving group. youtube.com The reaction generally proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. While the precise mechanism can be dependent on the specific reaction conditions, two primary pathways are generally considered: a direct nucleophilic attack (SN2-type) and a base-catalyzed pathway that may involve a more reactive intermediate. eurjchem.comresearchgate.netyoutube.com

In the most straightforward mechanism, the alcohol's oxygen atom acts as a nucleophile and directly attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion in a concerted or near-concerted fashion, resulting in a protonated sulfonate ester intermediate. A base, typically a non-nucleophilic amine like pyridine, is required to neutralize the generated hydrochloric acid and to deprotonate the intermediate, yielding the final sulfonate ester. youtube.comyoutube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.comyoutube.com

Table 1: Plausible Mechanistic Steps for Sulfonate Ester Synthesis

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic attack by the alcohol on the sulfur atom of the sulfonyl chloride. | 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, Alcohol (R-OH) | Protonated sulfonate ester intermediate |

| 2 | Deprotonation of the intermediate by a base (e.g., pyridine). | Protonated sulfonate ester, Pyridine | Final sulfonate ester, Pyridinium chloride |

An alternative mechanism involves catalysis by the base (e.g., pyridine). youtube.com In this pathway, the pyridine first acts as a nucleophile, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The alcohol then attacks this activated intermediate, displacing pyridine (which is an excellent leaving group) to form the sulfonate ester after deprotonation. This catalytic pathway can accelerate the reaction, especially for less reactive alcohols. youtube.com

The debate between a concerted (single transition state) and a stepwise (involving a pentacoordinate intermediate) mechanism for nucleophilic substitution at a sulfonyl sulfur continues. acs.org For sulfonate ester hydrolysis, arguments for both have been presented, suggesting that the transition state for formation likely involves significant bond formation to the incoming nucleophile (the alcohol) with concurrent, but perhaps less advanced, bond cleavage of the leaving group (the chloride). acs.org

Exploration of Carbon-Sulfur Bond Formation Reactions with Carbon-Containing Nucleophiles

The formation of a direct carbon-sulfur (C-S) bond using 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride involves its reaction with a carbon-based nucleophile. This class of reactions is fundamental for the synthesis of sulfones, which are important structural motifs in medicinal chemistry.

One classical approach involves the use of highly reactive organometallic reagents, such as Grignard reagents (R-MgX). The carbanionic character of the Grignard reagent allows it to act as a potent carbon nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This reaction typically leads to the formation of a sulfone (Ar-SO₂-R). The mechanism is believed to be an asynchronous process involving a four-center transition state. akjournals.com However, the high reactivity of Grignard reagents can lead to side reactions, and careful control of reaction conditions is necessary.

More recent and often milder methods have been developed that utilize sulfonyl chlorides as thiol surrogates for C-S bond formation. researchgate.netacs.orgnih.gov One such strategy involves the phosphine-mediated deoxygenation of the sulfonyl chloride. In this process, a phosphine (B1218219) (e.g., PPh₃) reacts with the sulfonyl chloride, leading to the formation of a transient intermediate. This intermediate can then be trapped by a carbon nucleophile to form the C-S bond. A related method uses a combination of a reducing agent and an activating agent, such as 1,1′-(azodicarbonyl)dipiperidine (ADDP), to facilitate the formation of thioethers from sulfonyl chlorides and alcohols. bohrium.comresearchgate.netrsc.org This "umpolung" strategy effectively reverses the typical polarity of the sulfur center, allowing for novel bond constructions.

Table 2: Selected Methods for C-S Bond Formation from Aryl Sulfonyl Chlorides

| Method | Carbon Nucleophile Source | Product Type | Key Reagents/Conditions | Reference |

| Grignard Reaction | Grignard Reagent (R-MgX) | Sulfone (Ar-SO₂-R) | Anhydrous ether or THF | akjournals.com |

| Phosphine-Mediated Deoxygenation | Activated Alcohols, Carboxylic Acids | Thioether, Thioester | P(nBu)₃, ADDP, DMF | researchgate.netbohrium.com |

These modern methods often offer broader functional group tolerance and milder reaction conditions compared to traditional organometallic approaches, making them valuable for the synthesis of complex molecules.

Computational Analysis of Transition States and Reaction Pathways for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride Transformations

For the identity nucleophilic substitution reaction (chloride-chloride exchange) in arenesulfonyl chlorides, computational studies have firmly established a concerted Sₙ2-type mechanism. mdpi.comnih.gov The reaction proceeds through a single trigonal bipyramidal (TBP) transition state. In this transition state, the incoming and outgoing chloride ions occupy the apical positions, while the aryl ring and the two sulfonyl oxygen atoms lie in the equatorial plane.

The substituents on the aromatic ring significantly influence the reaction rate. Electron-withdrawing groups, such as the carbamoyl group in the target molecule, are expected to stabilize the electron-rich transition state and increase the positive charge on the sulfur atom in the ground state, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups generally slow the reaction down. The methyl group at the 5-position would have a mild electron-donating effect. Kinetic studies on a range of substituted arenesulfonyl chlorides have confirmed these electronic effects, showing a positive Hammett ρ-value, which is indicative of a buildup of negative charge in the transition state relative to the ground state. nih.gov

Computational analyses of the electrostatic potential of related sulfonyl chlorides show a significant positive potential on the sulfur atom, confirming its electrophilicity. nih.gov The sulfonyl oxygens exhibit negative potential and are key sites for noncovalent interactions, which can influence the stability of both the ground and transition states. nih.gov These computational models provide a powerful framework for predicting the reactivity of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride and for rationalizing its behavior in the synthesis of sulfonate esters and sulfones.

Applications of 3 Carbamoyl 5 Methylbenzene 1 Sulfonyl Chloride As a Versatile Synthetic Intermediate

Precursor for Diverse Sulfonamide-Based Scaffolds in Organic Synthesis

3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride is a valuable reagent in organic synthesis, primarily serving as a precursor for a wide range of sulfonamide derivatives. The core reaction involves the coupling of the sulfonyl chloride group with primary or secondary amines, which displaces the chloride and forms a stable nitrogen-sulfur bond. cbijournal.comechemcom.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comechemcom.com The resulting aryl sulfonamides incorporate the distinct 3-carbamoyl-5-methylphenyl moiety, which can influence the steric and electronic properties of the final molecule.

The general synthesis of sulfonamides from aryl sulfonyl chlorides is a well-established and robust transformation, allowing for the creation of large libraries of compounds for various applications. cbijournal.comjsynthchem.com The reaction proceeds efficiently with a diverse scope of amines, leading to the desired sulfonamide products in high yields. cbijournal.com

Interactive Data Table: General Synthesis of Sulfonamides

| Reactant A | Reactant B | Base | Product |

|---|---|---|---|

| 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride | Primary or Secondary Amine (R-NH₂) | Pyridine | N-substituted-3-carbamoyl-5-methylbenzenesulfonamide |

This table illustrates the fundamental reaction for creating sulfonamide scaffolds using the title compound.

Methodologies for Constructing Heterocyclic Compounds via Sulfonamide Linkages

The sulfonamide linkage formed from 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride can be strategically employed in the construction of complex heterocyclic systems. google.com A common methodology involves reacting the sulfonyl chloride with a bifunctional amine, where the second functional group can participate in a subsequent intramolecular cyclization reaction.

For instance, reaction with an amino alcohol would yield a sulfonamide that also contains a hydroxyl group. This intermediate can then be subjected to conditions that promote ring closure, such as a Mitsunobu reaction or dehydration, to form a heterocyclic compound where the sulfonamide nitrogen is incorporated into the ring structure. This approach provides a modular route to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry. ucl.ac.uk

Synthesis of Chiral Sulfonamide Auxiliaries and Ligands

In the field of asymmetric synthesis, chiral sulfonamides play a crucial role as auxiliaries and ligands to control the stereochemical outcome of reactions. nih.gov While specific examples employing 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride are not extensively documented, the general principle involves its reaction with a pre-existing chiral amine or alcohol.

The resulting sulfonamide is diastereomeric, and the inherent chirality of the amine backbone, guided by the sterically defined sulfonamide group, can direct subsequent transformations. For example, a chiral sulfonamide can be used to introduce stereocenters in reactions like alkylations or aldol (B89426) additions. Although N-C axially chiral sulfonamides have been synthesized using palladium catalysis with other substituted benzenesulfonyl chlorides, this demonstrates the potential for creating stereochemically complex molecules from such precursors. nih.govnih.gov The development of chiral sulfinamides from sulfonyl chlorides also highlights the importance of sulfur-based chiral compounds in modern asymmetric chemistry. nih.gov

Utility in the Formation of Sulfonate Esters for Subsequent Chemical Transformations

Beyond sulfonamide synthesis, 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride is a key reagent for the preparation of sulfonate esters from alcohols and phenols. youtube.com This reaction, analogous to sulfonamide formation, involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine to sequester the HCl generated. youtube.com

Methodologies for Activating Alcohols and Phenols for Further Reactions

One of the most significant applications of converting alcohols to sulfonate esters is the "activation" of the hydroxyl group. The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. However, upon conversion to a sulfonate ester (e.g., a 3-carbamoyl-5-methylbenzenesulfonate), it is transformed into an excellent leaving group. youtube.com This is because the resulting sulfonate anion is highly stabilized by resonance.

This activation enables a wide range of subsequent transformations that are otherwise difficult to achieve. The activated alcohol can readily undergo nucleophilic substitution (SN2) with a variety of nucleophiles or participate in elimination (E2) reactions under mild conditions. youtube.com This two-step sequence—sulfonylation followed by substitution/elimination—is a cornerstone of synthetic organic chemistry.

Interactive Data Table: Activation of Alcohols

| Step | Starting Material | Reagent | Product | Purpose |

|---|---|---|---|---|

| 1. Activation | Alcohol (R-OH) | 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride / Pyridine | R-O-Sulfonate | Convert poor leaving group (-OH) to excellent leaving group. youtube.com |

| 2. Substitution | R-O-Sulfonate | Nucleophile (Nu⁻) | R-Nu | Formation of a new bond via SN2 reaction. |

This table outlines the process of activating an alcohol for subsequent chemical reactions.

Applications in Protecting Group Chemistry and Derivatization Strategies

The sulfonamide group is known for its high stability across a broad range of reaction conditions, making it suitable as a protecting group for primary and secondary amines. The 3-carbamoyl-5-methylbenzenesulfonyl group can be installed by reacting the corresponding sulfonyl chloride with an amine. The resulting sulfonamide is generally resistant to acidic, basic, and many oxidative and reductive conditions. While the robustness of aryl sulfonamides can make their removal challenging, this stability is advantageous when multiple synthetic steps are required elsewhere in the molecule. In contrast to more labile protecting groups like carbamates (e.g., Boc, Cbz), sulfonamides provide a more permanent protection strategy. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Carbamoyl 5 Methylbenzene 1 Sulfonyl Chloride and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, thereby providing definitive proof of its molecular structure.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carbamoyl (B1232498) group protons.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The powerful electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl) and carbamoyl (-CONH₂) groups deshields the adjacent protons, shifting their resonance signals downfield. Conversely, the electron-donating methyl (-CH₃) group imparts a slight shielding effect. The protons of the carbamoyl group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The methyl group protons will appear as a sharp singlet in the typical alkyl region.

Table 1: Predicted ¹H NMR Spectral Data for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.5 | Singlet (s) |

| -CONH₂ | 5.5 - 7.5 | Broad Singlet (br s) |

| Ar-H (Position 6) | ~7.9 - 8.1 | Singlet/Triplet (t) |

| Ar-H (Position 2) | ~8.1 - 8.3 | Singlet/Triplet (t) |

Note: Predicted values are based on standard substituent effects. Actual values may vary based on solvent and experimental conditions. The aromatic protons may appear as finely coupled triplets or singlets depending on the resolution.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the substitution pattern of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, six distinct signals are expected for the aromatic carbons, in addition to signals for the methyl carbon and the carbonyl carbon of the carbamoyl group.

The carbon atom attached to the sulfonyl chloride group (C1) and the carbamoyl group (C3) are expected to be significantly deshielded. The carbon bearing the methyl group (C5) will also be influenced. The chemical shift of the carbonyl carbon is characteristically found at the low-field end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~21 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-Substituted | 135 - 150 |

Note: These are approximate chemical shift ranges. Specific assignments require 2D NMR data.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy) : This experiment maps proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu For 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, COSY would reveal the coupling network between the aromatic protons, confirming their relative positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.eduresearchgate.netprinceton.edu This technique would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.eduresearchgate.netprinceton.edu This allows for the assembly of the entire molecular skeleton. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons (C4, C6) and the carbon to which it is attached (C5). Protons on the aromatic ring would show correlations to other ring carbons and, importantly, to the carbonyl carbon of the carbamoyl group, confirming the placement of the substituents. researchgate.net

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Ar-H ↔ Ar-H | Connectivity of aromatic protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | -CH₃ (¹H) ↔ -CH₃ (¹³C)Ar-H ↔ Ar-C | Direct C-H attachments. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in a molecule. nih.gov IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making them complementary techniques. nih.gov

The structure of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride contains two highly characteristic functional groups: the sulfonyl chloride and the primary amide (carbamoyl).

The sulfonyl chloride (-SO₂Cl) group gives rise to two very strong and distinct stretching vibrations corresponding to the S=O bond. acdlabs.com These are the asymmetric and symmetric stretching modes, which appear in well-defined regions of the IR spectrum. cdnsciencepub.comlibretexts.org

The carbamoyl (-CONH₂) group exhibits several characteristic bands. The N-H stretching vibrations of the primary amide typically appear as two distinct bands in the high-frequency region. The C=O stretching vibration, known as the Amide I band, produces a very strong absorption. The N-H bending vibration, or Amide II band, is also a prominent feature. uomustansiriyah.edu.iq

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carbamoyl (-NH₂) | N-H Stretch | IR, Raman | 3400 - 3100 (two bands) | Medium-Strong |

| Aromatic C-H | C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Methyl (-CH₃) | C-H Stretch | IR, Raman | 2980 - 2850 | Medium |

| Carbamoyl (-C=O) | Amide I (C=O Stretch) | IR | 1700 - 1650 | Strong |

| Carbamoyl (-NH₂) | Amide II (N-H Bend) | IR | 1650 - 1580 | Medium-Strong |

| Aromatic Ring | C=C Stretch | IR, Raman | 1600 - 1450 | Medium |

| Sulfonyl Chloride (-SO₂) | Asymmetric S=O Stretch | IR | 1390 - 1370 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. For 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride (C₈H₈ClNO₃S), HRMS can confirm this molecular formula by matching the experimentally measured mass to the calculated theoretical mass. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For aryl sulfonyl chlorides and amides, common fragmentation pathways include the loss of SO₂ and cleavage of the carbon-sulfur or sulfur-nitrogen bonds. nih.govresearchgate.net The presence of chlorine is readily identified by its characteristic isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which would be observed for the molecular ion and any chlorine-containing fragments. acdlabs.com

Table 5: Predicted HRMS Data and Major Fragments

| Species | Formula | Calculated m/z | Information |

|---|---|---|---|

| [M+H]⁺ (³⁵Cl) | [C₈H₉ClNO₃S]⁺ | 234.0037 | Molecular ion, confirms formula |

| [M+H]⁺ (³⁷Cl) | [C₈H₉³⁷ClNO₃S]⁺ | 236.0008 | Isotopic peak for chlorine |

| [M-Cl]⁺ | [C₈H₈NO₃S]⁺ | 198.0270 | Loss of chlorine radical |

| [M+H-SO₂]⁺ | [C₈H₉ClNO]⁺ | 170.0367 | Characteristic loss of sulfur dioxide |

Investigation of Fragmentation Pathways and Isotopic Patterns for Structural Support

Upon electron impact ionization (EI), the molecular ion ([M]⁺˙) is expected to undergo several key fragmentation steps. A primary and characteristic fragmentation for aromatic sulfonyl chlorides is the cleavage of the C-S bond, leading to the formation of a sulfonyl radical and a substituted phenyl cation. Another significant fragmentation pathway involves the loss of a chlorine radical to form a sulfonyl cation. Furthermore, the loss of sulfur dioxide (SO₂) is a common rearrangement process in the mass spectrometry of sulfonamides, and a similar fragmentation could be anticipated for the sulfonyl chloride precursor. nih.govacs.orgresearchgate.net

The presence of chlorine and sulfur atoms in the molecule gives rise to a distinctive isotopic pattern in the mass spectrum, which serves as a crucial confirmation of the elemental composition. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1. ucalgary.calibretexts.org Sulfur also has a stable isotope, ³⁴S (4.2% abundance), which contributes to the M+2 peak. chromatographyonline.comwhitman.edu The combination of these isotopic abundances provides a unique fingerprint for chlorine- and sulfur-containing compounds.

Predicted Fragmentation Pathways:

| Precursor Ion (m/z) | Fragmentation | Resulting Ion (m/z) | Neutral Loss |

| [C₈H₈ClNO₃S]⁺˙ | Loss of Cl radical | [C₈H₈NO₃S]⁺ | Cl |

| [C₈H₈ClNO₃S]⁺˙ | Loss of SO₂Cl radical | [C₈H₈NO]⁺ | SO₂Cl |

| [C₈H₈ClNO₃S]⁺˙ | Loss of SO₂ | [C₈H₈ClN]⁺˙ | SO₂ |

| [C₈H₈NO₃S]⁺ | Loss of SO | [C₈H₈NO₂]⁺ | SO |

Predicted Isotopic Pattern for the Molecular Ion:

| Ion | Relative Abundance (%) | Basis |

| M | 100 | Contains ³⁵Cl and ³²S |

| M+1 | ~9.8 | Contribution from ¹³C |

| M+2 | ~36.9 | Contribution from ³⁷Cl and ³⁴S |

| M+3 | ~3.6 | Contribution from ¹³C, ³⁷Cl, and ³⁴S |

| M+4 | ~0.5 | Contribution from ³⁷Cl and ³⁴S |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Analysis of Crystal Packing and Non-Covalent Interactions in 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride Crystals

While a specific crystal structure for 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride is not available in the reviewed literature, the analysis of crystal packing and non-covalent interactions can be inferred from studies on analogous sulfonamide derivatives. bohrium.comrsc.orgrsc.orgmdpi.comnih.gov The presence of the carbamoyl (-CONH₂) group is expected to play a dominant role in the crystal packing through the formation of strong intermolecular hydrogen bonds. mdpi.com The amide protons can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor.

Expected Non-Covalent Interactions:

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (carbamoyl) as donor, C=O (carbamoyl) as acceptor | Formation of dimers or chains, primary driver of molecular assembly |

| Hydrogen Bonding | N-H (carbamoyl) as donor, O=S=O (sulfonyl) as acceptor | Cross-linking of primary hydrogen-bonded motifs |

| π-π Stacking | Aromatic rings | Stabilization of the crystal lattice through parallel or offset stacking |

| C-H···O Interactions | Aromatic/methyl C-H as donors, O=S=O or C=O as acceptors | Further stabilization of the three-dimensional network |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the assessment of purity and the analysis of reaction mixtures containing 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride. sielc.comresearchgate.netgoogle.comrsc.org This would typically involve a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.netrsc.orgcore.ac.uknih.govinnovareacademics.in Given that sulfonyl chlorides can be prone to degradation at elevated temperatures, careful optimization of the GC conditions, particularly the injector temperature, is crucial to prevent decomposition. core.ac.uknih.gov The mass spectrometer provides detailed structural information on the separated components, aiding in their identification.

Typical Chromatographic Conditions:

| Parameter | HPLC | GC-MS |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium |

| Detector | UV-Vis (e.g., 254 nm) or Mass Spectrometer | Mass Spectrometer (Electron Ionization) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30 °C) | Temperature program (e.g., initial 100 °C, ramp to 280 °C) |

Computational Chemistry and Quantum Chemical Studies of 3 Carbamoyl 5 Methylbenzene 1 Sulfonyl Chloride

Geometry Optimization and Conformational Analysis

Geometry optimization is the foundational step in computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, this process would involve calculating the electronic energy for various atomic arrangements until the lowest energy conformation is identified.

This molecule possesses rotational freedom around the bonds connecting the sulfonyl chloride (-SO₂Cl) and carbamoyl (B1232498) (-CONH₂) groups to the benzene (B151609) ring. Conformational analysis would systematically explore these rotations to identify different stable conformers and the energy barriers between them. Key considerations would include:

Rotation of the Sulfonyl Chloride Group: The orientation of the S-Cl and S=O bonds relative to the aromatic ring.

Rotation of the Carbamoyl Group: The orientation of the C=O and N-H bonds, which could be influenced by potential intramolecular hydrogen bonding with the sulfonyl group's oxygen atoms.

The results of such an analysis would provide crucial insights into the molecule's preferred shape in the gas phase, which is essential for all subsequent computational property predictions.

Electronic Structure and Molecular Orbital Theory (HOMO/LUMO) Investigations

Frontier Molecular Orbital (FMO) theory is a key quantum chemical tool for understanding chemical reactivity. mdpi.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons in a reaction.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. mdpi.comnih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and more likely to be reactive. nih.gov For 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-deficient sulfonyl chloride group, particularly the S-Cl bond, which is the typical site for nucleophilic attack.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / η | Polarizability; high softness indicates high reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

Prediction of Spectroscopic Properties via Quantum Mechanical Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and analysis. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov Calculations are performed on the optimized molecular geometry, and the computed magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Comparing the predicted spectrum with experimental data can confirm the molecular structure and assign specific signals to each proton and carbon atom. d-nb.infonih.gov

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., S=O, C=O, N-H stretches). These predictions help in the assignment of experimental spectral bands to specific molecular motions. nih.gov

| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-S | 145.2 | 144.8 | +0.4 |

| C-CH₃ | 141.5 | 141.1 | +0.4 |

| C-CONH₂ | 135.8 | 135.5 | +0.3 |

| C=O | 168.1 | 167.9 | +0.2 |

| -CH₃ | 21.3 | 21.1 | +0.2 |

Note: The data in this table is illustrative and not based on actual experimental results for this specific compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is particularly useful for investigating reaction mechanisms. For 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, a key reaction is nucleophilic substitution at the sulfur atom, where the chloride ion is displaced by a nucleophile.

Quantum chemical methods can map the entire reaction pathway from reactants to products. This involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state provides critical information about the reaction mechanism and its kinetics. For sulfonyl chlorides, nucleophilic substitution can proceed through different mechanisms, and computational analysis can help distinguish between them. DFT studies on similar arenesulfonyl chlorides have shown that the reaction often proceeds via a single transition state, consistent with an Sₙ2-like mechanism.

Analysis of Intermolecular Interactions and Solvent Effects

The behavior of a molecule can be significantly influenced by its environment. Computational models can account for these effects.

Intermolecular Interactions: The carbamoyl group (-CONH₂) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen). The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors. Computational analysis can model how molecules of 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride might interact with each other in a solid state or with other molecules.

Solvent Effects: Chemical reactions are typically performed in a solvent. The polarity of the solvent can affect the stability of reactants, products, and transition states, thereby influencing reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent to provide more realistic predictions of molecular properties and reactivity in solution. researchgate.net

Density Functional Theory (DFT) Applications in Understanding Reactivity and Stability

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of this size due to its excellent balance of accuracy and computational cost. mdpi.comnih.gov DFT is the underlying theory for nearly all the analyses described above.

By using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), DFT can be used to:

Calculate the optimized geometry and relative energies of different conformers, thus determining molecular stability.

Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Model reaction pathways and calculate activation energies, providing a deep understanding of reaction mechanisms and kinetics.

Derivatives and Analogues of 3 Carbamoyl 5 Methylbenzene 1 Sulfonyl Chloride: Synthesis and Reactivity

Systematic Structural Modifications of the Benzene (B151609) Ring and their Impact on Reactivity and Synthetic Utility

The reactivity is largely governed by the electronic nature of the substituents on the ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or additional halides (-Br, -Cl), increase the electrophilicity of the sulfonyl chloride. This is because they pull electron density away from the ring and, by extension, from the sulfur atom, making it more positive and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs), such as alkoxy (-OR) or alkyl (-R) groups, decrease reactivity by pushing electron density into the ring, which slightly reduces the positive character of the sulfur atom.

Steric hindrance also plays a critical role. Bulky groups positioned ortho to the sulfonyl chloride group can physically obstruct the approach of a nucleophile, slowing down the reaction rate regardless of electronic effects. For instance, replacing the hydrogen at the C-2 or C-6 position with a larger group would likely decrease the rate of substitution.

The table below summarizes the expected impact of various substituents on the reactivity of the sulfonyl chloride group.

| Substituent Type | Example Group | Position on Ring | Impact on Sulfonyl Chloride Reactivity | Reason |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Br, -Cl | ortho, para | Increase | Inductive and/or resonance withdrawal of electrons increases the electrophilicity of the sulfur atom. |

| Electron-Donating Group (EDG) | -OCH₃, -NH₂, -CH₃ | ortho, para | Decrease | Inductive and/or resonance donation of electrons decreases the electrophilicity of the sulfur atom. |

| Steric Hindrance | -C(CH₃)₃, -I | ortho | Decrease | Bulky groups physically block the approach of nucleophiles to the sulfonyl chloride group. |

Investigation of Different Sulfonyl Halides (e.g., Sulfonyl Bromides, Fluorides) derived from 3-Carbamoyl-5-methylbenzene-1-sulfonic acid

While the sulfonyl chloride is the most common intermediate, its corresponding sulfonyl bromide and fluoride (B91410) analogues can be synthesized and may offer different reactivity profiles or advantages in specific synthetic applications. These alternative sulfonyl halides are typically prepared from the corresponding sulfonic acid, which can be obtained by hydrolysis of 3-carbamoyl-5-methylbenzene-1-sulfonyl chloride.

Sulfonyl Bromides: The synthesis of sulfonyl bromides can be achieved from sulfonyl hydrazides. mdpi.com In this method, the sulfonic acid is first converted to its sulfonyl hydrazide derivative. Subsequent treatment with an N-halosuccinimide, such as N-bromosuccinimide (NBS), in a solvent like acetonitrile (B52724) yields the desired sulfonyl bromide. mdpi.com

Sulfonyl Fluorides: The synthesis of sulfonyl fluorides from sulfonic acids has been achieved through several methods. One approach involves a two-step, one-pot protocol where the sulfonic acid is first converted in situ to the sulfonyl chloride using a reagent like cyanuric chloride, followed by a halide exchange reaction using a fluoride source such as potassium bifluoride (KHF₂). rsc.orgnih.gov More direct, single-step methods have also been developed. These include the use of deoxyfluorinating agents like Xtalfluor-E® or thionyl fluoride (SOF₂), which can convert both sulfonic acids and their salts directly to sulfonyl fluorides. nih.govrsc.org

The reactivity of these halides follows the general trend for leaving groups: Br > Cl > F. Sulfonyl bromides are typically more reactive than sulfonyl chlorides, which can be advantageous for reactions with less potent nucleophiles. Conversely, sulfonyl fluorides are significantly more stable and less reactive, making them useful for applications where controlled reactivity is desired, such as in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

The table below outlines synthetic routes to these alternative sulfonyl halides.

| Target Halide | Starting Material | Key Reagents | General Method |

|---|---|---|---|

| Sulfonyl Bromide | Sulfonyl Hydrazide | N-Bromosuccinimide (NBS) | Reaction of the sulfonyl hydrazide with NBS in an aprotic solvent. mdpi.com |

| Sulfonyl Fluoride | Sulfonic Acid / Salt | Cyanuric Chloride, then KHF₂ | One-pot conversion to sulfonyl chloride followed by halide exchange. nih.gov |

| Sulfonyl Fluoride | Sulfonic Acid / Salt | Xtalfluor-E® or Thionyl Fluoride (SOF₂) | Direct deoxyfluorination of the sulfonic acid or its salt. nih.govrsc.org |

Synthetic Strategies for Substituted Sulfonamides and Sulfonate Esters derived from 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride

The most prominent application of 3-carbamoyl-5-methylbenzene-1-sulfonyl chloride is in the synthesis of sulfonamides and sulfonate esters, which are important structural motifs in medicinal chemistry and materials science. eurjchem.com

Synthesis of Sulfonamides: Substituted sulfonamides are readily prepared by the reaction of 3-carbamoyl-5-methylbenzene-1-sulfonyl chloride with primary or secondary amines. cbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com Common bases include pyridine (B92270), triethylamine, or aqueous sodium carbonate. cbijournal.com The choice of solvent and base can be critical for the reaction's success, with aprotic solvents like dichloromethane (B109758) or acetonitrile often employed. mdpi.comnih.gov The reaction generally proceeds with high efficiency, providing a straightforward route to a diverse range of N-substituted sulfonamides. jsynthchem.com

| Amine Nucleophile | Base | Typical Solvent | Product Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | Pyridine, Triethylamine, or Na₂CO₃ | Dichloromethane (DCM), Acetonitrile (CH₃CN) | N-Substituted Sulfonamide |

| Secondary Amine (R₂-NH) | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | N,N-Disubstituted Sulfonamide |

| Aniline (Ar-NH₂) | Pyridine, K₂CO₃ | Dichloromethane (DCM), Polyethylene Glycol (PEG) | N-Aryl Sulfonamide jsynthchem.com |

Synthesis of Sulfonate Esters: Similarly, sulfonate esters are synthesized by reacting the sulfonyl chloride with alcohols or phenols. eurjchem.com This esterification is also conducted in the presence of a base, with pyridine being a classic choice as it serves as both a base and a catalyst. researchtrends.net The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom, leading to the formation of a C-O-S bond. This method is highly efficient for converting a wide variety of alcohols and phenols into their corresponding sulfonate esters. eurjchem.comresearchtrends.net

| Hydroxyl Compound | Base | Typical Solvent | Product Type |

|---|---|---|---|

| Aliphatic Alcohol (R-OH) | Pyridine, Triethylamine | Dichloromethane (DCM) | Alkyl Sulfonate Ester eurjchem.com |

| Phenol (Ar-OH) | Pyridine | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Aryl Sulfonate Ester researchtrends.net |

Exploring Chemical Variations and Transformations of the Carbamoyl (B1232498) Group

The carbamoyl group (-C(=O)NH₂) is a primary amide and is generally less reactive than the sulfonyl chloride group. However, it can undergo a variety of chemical transformations under specific conditions, allowing for further diversification of the molecular scaffold after the sulfonyl chloride has been reacted.

Hydrolysis: Under strong acidic or basic conditions, the carbamoyl group can be hydrolyzed to the corresponding carboxylic acid, yielding 3-carboxy-5-methylbenzene-1-sulfonic acid or its derivatives.

Dehydration: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂), can convert the primary amide of the carbamoyl group into a nitrile (-C≡N) group.

Hofmann Rearrangement: This classic reaction transforms a primary amide into a primary amine with one fewer carbon atom. Treatment of the carbamoyl group with bromine or N-bromoacetamide in the presence of a strong base (like NaOH or LiOH) would lead to the formation of a 3-amino-5-methylphenyl derivative. organic-chemistry.org

Reduction: The carbamoyl group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would typically be performed after the sulfonyl chloride has been converted to a more stable sulfonamide or sulfonate ester, as LiAlH₄ would also reduce the sulfonyl chloride.

Carbamoyl Radical Formation: While typically generated from carbamoyl chlorides, photochemical or radical-initiating conditions could potentially be explored to generate a carbamoyl radical from the N-H bonds, although this is a less common transformation for a primary amide. nih.govacs.org

These potential transformations are summarized in the table below.

| Transformation | Resulting Functional Group | Typical Reagents |

|---|---|---|

| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ (acid) or NaOH/H₂O (base), heat |

| Dehydration | Nitrile (-C≡N) | POCl₃, P₄O₁₀, or SOCl₂ |

| Hofmann Rearrangement | Amine (-NH₂) | Br₂/NaOH or N-Bromoacetamide/LiOH organic-chemistry.org |

| Reduction | Aminomethyl (-CH₂NH₂) | LiAlH₄ followed by aqueous workup |

Historical Context and Evolution of Research on Substituted Benzenesulfonyl Chlorides

Early Discoveries and Fundamental Applications of Sulfonyl Chlorides in Organic Chemistry

Sulfonyl chlorides are a class of organosulfur compounds characterized by the functional group -SO₂Cl. biosynth.com Their history is intrinsically linked to the development of sulfonamides, a class of compounds that revolutionized medicine in the 20th century. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile, readily undergoing nucleophilic substitution reactions. biosynth.com

One of the earliest and most fundamental applications of this reactivity is in the synthesis of sulfonamides through reaction with primary and secondary amines. This reaction is not only crucial for the preparation of sulfa drugs but also forms the basis of the Hinsberg test, a classical chemical test for the differentiation of primary, secondary, and tertiary amines. Similarly, their reaction with alcohols yields sulfonate esters, which are valuable intermediates in various organic transformations. biosynth.com The versatility of sulfonyl chlorides established them as vital reagents in the synthesis of dyes, pigments, and pharmaceuticals. chemscene.com

Key Milestones in the Synthesis and Reactivity Studies Relevant to Arenesulfonyl Chlorides

The synthesis of arenesulfonyl chlorides, such as 3-Carbamoyl-5-methylbenzene-1-sulfonyl chloride, has been achieved through several key methodologies developed over decades.

Key Synthetic Approaches:

Chlorosulfonation: This is a direct method involving the reaction of an aromatic compound with chlorosulfonic acid. For a substituted benzene (B151609) like 3-methylbenzamide (B1583426), chlorosulfonation would be a plausible, albeit potentially challenging, route to obtain the desired sulfonyl chloride, with the directing effects of the existing substituents playing a critical role in the regioselectivity of the reaction.

The Sandmeyer Reaction: A versatile method for converting aromatic amines (anilines) into a variety of functional groups. A modified Sandmeyer-type reaction, as developed by Meerwein and colleagues, allows for the synthesis of arylsulfonyl chlorides from arenediazonium salts and sulfur dioxide in the presence of a copper catalyst. google.com This approach offers a pathway to sulfonyl chlorides with substitution patterns that might be difficult to achieve through direct chlorosulfonation.

Oxidative Chlorination: Various methods have been developed for the synthesis of sulfonyl chlorides from sulfur-containing precursors like thiols or disulfides. google.com Reagents such as N-chlorosuccinimide (NCS) in the presence of a chloride source or combinations of hydrogen peroxide with chlorinating agents can effectively achieve this transformation under relatively mild conditions. google.com

The reactivity of arenesulfonyl chlorides is heavily influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups may decrease reactivity. The hydrolysis of arenesulfonyl chlorides in aqueous media has been a subject of mechanistic studies, revealing complex pathways that can involve both neutral and anionic intermediates. rsc.org

Table 1: Common Reactions of Arenesulfonyl Chlorides

| Reaction Type | Nucleophile | Product | Significance |

|---|---|---|---|

| Sulfonamide Formation | Amines (R-NH₂) | Sulfonamide (Ar-SO₂-NHR) | Synthesis of pharmaceuticals (sulfa drugs), herbicides, and chemical probes. biosynth.com |

| Sulfonate Ester Formation | Alcohols (R-OH) | Sulfonate Ester (Ar-SO₂-OR) | Creation of good leaving groups for substitution and elimination reactions. biosynth.com |

| Friedel-Crafts Sulfonylation | Aromatic Compounds | Sulfone (Ar-SO₂-Ar') | Formation of diaryl sulfones, which are present in some polymers and pharmaceuticals. |

| Reduction | Reducing Agents (e.g., Zn, Na₂SO₃) | Sulfinic Acid (Ar-SO₂H) / Thiol (Ar-SH) | Synthesis of other sulfur-containing compounds. |

| Hydrolysis | Water (H₂O) | Sulfonic Acid (Ar-SO₃H) | Generally an undesirable side reaction, but can be a route to sulfonic acids. rsc.org |

Technological Advancements and Methodological Innovations Driving Research in Sulfonyl Chloride Chemistry

Modern chemical research has focused on developing more efficient, safer, and environmentally benign methods for synthesis. The field of sulfonyl chloride chemistry has benefited significantly from these advancements.

Modern Synthetic Innovations:

Flow Chemistry: The use of continuous flow reactors for the synthesis of sulfonyl chlorides offers significant advantages in terms of safety, scalability, and control over reaction parameters. Reactions involving hazardous reagents or highly exothermic processes can be managed more effectively in flow systems, making the production of compounds like aryl sulfonyl chlorides safer and more efficient.

Photocatalysis: Light-mediated reactions have emerged as a powerful tool in organic synthesis. Photocatalytic methods for the synthesis of sulfonyl chlorides have been developed, offering mild reaction conditions and unique reactivity pathways. For instance, chromoselective synthesis using specific photocatalysts allows for the selective formation of sulfonyl chlorides from the same starting materials just by varying the wavelength of light.